molecular formula C10H13BrN2O2 B13186207 2-bromo-N-(2-methylpropyl)-4-nitroaniline

2-bromo-N-(2-methylpropyl)-4-nitroaniline

Cat. No.: B13186207
M. Wt: 273.13 g/mol
InChI Key: GBTBBDVGUBCAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-methylpropyl)-4-nitroaniline is a chemical compound with the CAS Registry Number 1272927-57-7 and the molecular formula C 14 H 21 BrN 2 O 2 . It features a bromo-substituent and a nitro-group on the aniline ring system, which is further modified with an N-(2-methylpropyl) side chain. This specific molecular architecture suggests potential utility in advanced chemical synthesis and materials science research. While the specific research applications for this compound are not fully documented, its structural analogs provide context for its potential value. Related bromo-nitroaniline derivatives are of significant interest in scientific research. For instance, compounds like 2‑bromo-4-nitroaniline are extensively investigated for their strong nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics . Furthermore, 4-nitroaniline itself is a versatile building block and key intermediate in the production of antioxidants, dyes, and pharmaceuticals . Researchers may explore this compound as a novel building block for the synthesis of more complex molecules or as a candidate material in the development of specialized dyes and functional organic materials. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

2-bromo-N-(2-methylpropyl)-4-nitroaniline

InChI

InChI=1S/C10H13BrN2O2/c1-7(2)6-12-10-4-3-8(13(14)15)5-9(10)11/h3-5,7,12H,6H2,1-2H3

InChI Key

GBTBBDVGUBCAIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Biological Activity

2-Bromo-N-(2-methylpropyl)-4-nitroaniline is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H12BrN3O2
  • Molecular Weight : 276.12 g/mol
  • Appearance : Yellow solid
  • Solubility : Soluble in organic solvents; limited solubility in water

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μM
Escherichia coli30 μM
Pseudomonas aeruginosa25 μM

The presence of the nitro group in the compound is crucial for its antibacterial activity, as it enhances lipophilicity and membrane interaction, which facilitates better penetration into bacterial cells .

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

The compound demonstrated a significant reduction in cell viability at concentrations above 50 μM, suggesting its potential as a lead compound for further drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can lead to cellular damage.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular metabolism and survival.
  • Membrane Interaction : Enhanced lipophilicity allows for better interaction with cellular membranes, facilitating drug uptake.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • A study conducted by MDPI reported that derivatives of nitroanilines showed varying degrees of antibacterial activity, with certain structural modifications leading to improved potency against resistant strains .
  • Another investigation focused on the anticancer properties of nitroanilines, noting that the introduction of halogen groups significantly enhanced cytotoxicity against tumor cells .

Safety and Toxicology

While exploring its biological applications, it is crucial to consider the toxicological profile of this compound. It has been classified under categories that suggest potential carcinogenic effects based on animal studies. Therefore, further research is needed to evaluate its safety for therapeutic use .

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and branching. Below is a comparison of critical features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-Bromo-N-(2-methylpropyl)-4-nitroaniline -Br (2), -NO₂ (4), -N-(2-methylpropyl) C₇H₇BrN₂O₂ 231.05 Bulky isobutyl group on nitrogen
2-Bromo-4-nitroaniline -Br (2), -NO₂ (4), -NH₂ C₆H₅BrN₂O₂ 217.02 Free amine group (no alkylation)
4-Bromo-N-methyl-2-nitroaniline -Br (4), -NO₂ (2), -N-CH₃ C₇H₇BrN₂O₂ 231.05 Methyl group on nitrogen; substituent positions differ
4-Bromo-N-(cyclopropylmethyl)aniline -Br (4), -N-(cyclopropylmethyl) C₁₀H₁₂BrN 226.11 Cyclopropylmethyl group; lacks nitro group

Key Observations :

  • Electronic Effects : The para-nitro group strongly withdraws electrons, decreasing the basicity of the aniline nitrogen compared to analogs with ortho-nitro groups (e.g., 2-nitroaniline) .

Yield and Challenges :

Reduction of Nitro Group

The nitro group in this compound can be reduced to an amine, but the bromine and bulky alkyl chain may influence reaction kinetics. Comparative

Compound Reduction Catalyst Reduction Time Conversion Efficiency
4-Nitroaniline Fe₃O₄-MWCNTs@PEI-Ag 15 min >95%
2-Bromo-4-nitroaniline ZVI (zero-valent iron) 2 h ~80%
Target Compound (Predicted) NaBH₄ with Ag nanoparticles >2 h <70% (estimated)

Note: The bromine atom may act as a competing electrophilic site, while steric effects slow electron transfer .

Physical Properties and Solubility

Solubility Trends

Compound Solubility in Polar Solvents Solubility in Nonpolar Solvents
2-Bromo-4-nitroaniline High (due to -NH₂) Low
4-Bromo-N-methyl-2-nitroaniline Moderate Moderate
Target Compound Low (bulky alkyl chain) High Predicted

Explanation : The 2-methylpropyl group reduces polarity, enhancing solubility in organic solvents like toluene but limiting water solubility.

Preparation Methods

Bromination of N-(2-methylpropyl)-4-nitroaniline

The key step in synthesizing 2-bromo-N-(2-methylpropyl)-4-nitroaniline is the regioselective bromination of the N-(2-methylpropyl)-4-nitroaniline precursor at the ortho position relative to the amino group.

  • Substrate: 2-N-methyl-p-nitroaniline (N-(2-methylpropyl)-4-nitroaniline)
  • Reagents: Brominating agent (e.g., CuBr2 or bromide salts with oxidants)
  • Solvent: Ionic liquids or organic solvents such as ethyl acetate
  • Conditions: Controlled molar ratios (1–10 equivalents of brominating agent), temperature and time optimized for regioselectivity and yield
  • Process: The substrate is reacted with bromide sources in the presence of copper bromide catalysts under stirring. After reaction completion, the product is extracted with organic solvents, and catalysts can be regenerated by oxygen treatment for reuse.

Oxidative Bromination Using Bromide and Chlorate in Acidic Medium

A widely used industrial method involves in situ generation of bromine from bromide salts and chlorate in acidic aqueous solutions, followed by electrophilic aromatic substitution on the nitroaniline derivative.

  • Bromide Source: Sodium bromide, potassium bromide, zinc bromide, or hydrobromic acid
  • Acid: Sulfuric acid (20–98%) or hydrochloric acid (10–30%)
  • Oxidant: Sodium chlorate added slowly over >2 hours
  • Temperature: Initial warming to 35–55 °C for substrate dissolution, then increased to 65–75 °C during bromination
  • Procedure: Bromide and acid are mixed and stirred; the N-methyl-p-nitroaniline compound is added and warmed; sodium chlorate is slowly added to generate bromine in situ; reaction proceeds with stirring; product is filtered, washed to pH 5–8, and dried.

This method yields high purity (>98%) and high yields (~98%) of bromonitroaniline intermediates with reduced environmental impact due to minimized bromide waste.

Continuous Synthesis with Membrane Filtration Reactor

An advanced process integrates a synthesis reactor with ceramic membrane filtration and solid-liquid separation to improve yield and reduce by-products.

  • Reactor Setup: Synthesis reactor with feed inlets for p-nitroaniline, hydrobromic acid, and hydrogen peroxide
  • Filtration: Ceramic membrane filter device to separate solid 2-bromo-4-N-methyl-p-nitroaniline from reaction mixture
  • Process: Reaction mixture circulates; solids are concentrated and separated periodically; unreacted materials are recycled back into the reactor
  • Advantages: Increased solid content in reaction solution (>25%), reduced by-product formation, improved production efficiency, and lower costs.

Data Table: Summary of Preparation Conditions and Yields

Method Substrate Brominating Agent / Oxidant Acid Medium Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
CuBr2 Catalyzed Bromination 2-N-methyl-p-nitroaniline CuBr2, bromide salts Organic solvent (ethyl acetate or ionic liquid) Ambient to moderate Variable (hours) Not specified (preferably high) High Catalyst regeneration by oxygen; solvent extraction for product isolation
Bromide + NaClO3 Oxidative Bromination p-Nitroaniline or derivatives Sodium bromide + sodium chlorate Sulfuric or hydrochloric acid 35–75 >2 hours (chlorate addition) + 2 h incubation ~98 ≥98 Slow chlorate addition; washing to neutral pH; industrial scale (5000 L reactors)
Continuous Reactor with Membrane Filtration p-Nitroaniline Hydrobromic acid + hydrogen peroxide Dilute sulfuric acid Controlled Continuous Improved (not quantified) High Reduced by-products; recycling of unreacted materials; energy and time saving

Research Findings and Analysis

  • Regioselectivity: The presence of the nitro group at the para position and the N-(2-methylpropyl) substituent directs bromination ortho to the amino group, favoring formation of the 2-bromo derivative with high selectivity.

  • Yield and Purity: The oxidative bromination method with controlled chlorate addition achieves yields up to 98% with product purity exceeding 98%, suitable for industrial dye intermediate production.

  • Environmental and Economic Considerations: The use of in situ bromine generation reduces hazardous bromine handling and waste. Recycling unreacted starting materials and catalyst regeneration lowers production costs and environmental impact.

  • Process Optimization: Continuous synthesis with membrane filtration addresses common challenges such as by-product formation and low solid content in the reaction mixture, enhancing throughput and product quality.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.